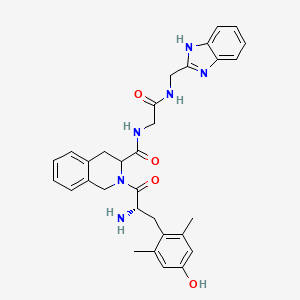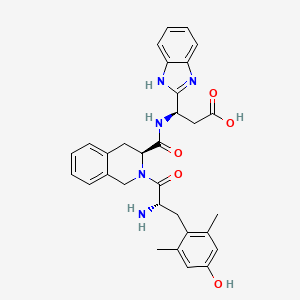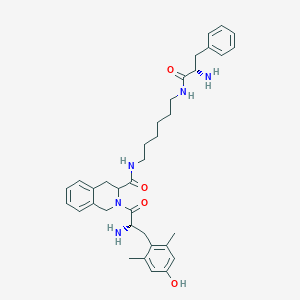
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H is a synthetic peptide compound known for its interaction with opioid receptors.
Preparation Methods
The synthesis of H-Dmt-Tic-NH-(CH2)6-NH-Phe-H involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The process often includes:
Protection of Amino Acids: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support, facilitating purification and yield .
Chemical Reactions Analysis
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions may involve replacing one functional group with another, affecting the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its interaction with opioid receptors, providing insights into receptor binding and signaling.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions related to opioid receptors.
Industry: Utilized in the development of new materials and technologies based on peptide chemistry
Mechanism of Action
The mechanism of action of H-Dmt-Tic-NH-(CH2)6-NH-Phe-H involves its binding to opioid receptors, particularly the delta-opioid receptor. This binding can modulate receptor activity, leading to various physiological effects. The molecular targets include specific receptor subtypes, and the pathways involved may include signal transduction mechanisms that influence pain perception and other biological processes .
Comparison with Similar Compounds
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H can be compared with other similar compounds, such as:
H-Dmt-Tic-Glu-NH2: Another delta-opioid receptor antagonist with different structural features.
H-Dmt-Tic-Lys-NH-CH2-Ph: A compound with similar opioid receptor interactions but distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure, which influences its binding affinity and activity at opioid receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C36H47N5O4 |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H47N5O4/c1-24-18-29(42)19-25(2)30(24)22-32(38)36(45)41-23-28-15-9-8-14-27(28)21-33(41)35(44)40-17-11-4-3-10-16-39-34(43)31(37)20-26-12-6-5-7-13-26/h5-9,12-15,18-19,31-33,42H,3-4,10-11,16-17,20-23,37-38H2,1-2H3,(H,39,43)(H,40,44)/t31-,32-,33?/m0/s1 |
InChI Key |
VWEMLWZEBKVSHE-KOPQTXDBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)[C@H](CC4=CC=CC=C4)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C(CC4=CC=CC=C4)N)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)
![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
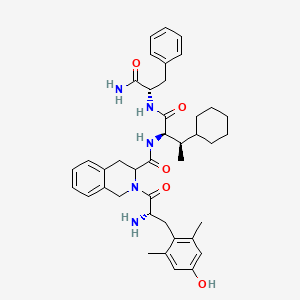
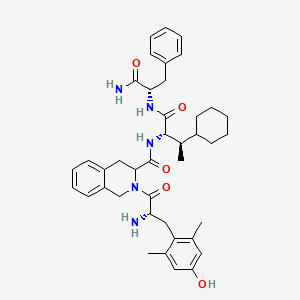

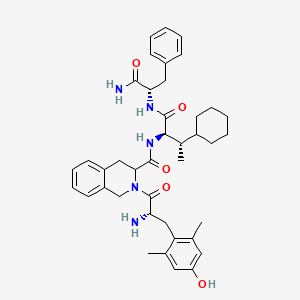
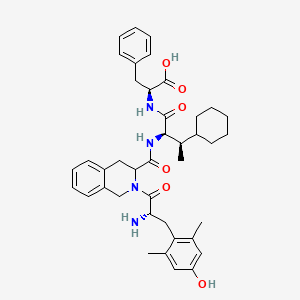
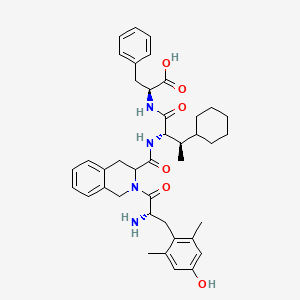

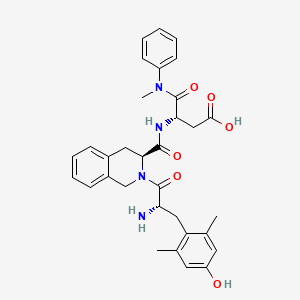
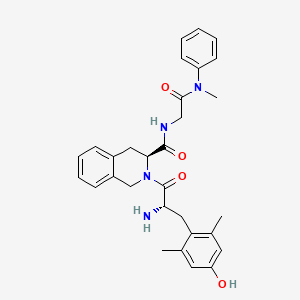
![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)
